

# 2-Chloro-6-fluoro-3-methylphenol melting point and boiling point

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## Compound of Interest

Compound Name: 2-Chloro-6-fluoro-3-methylphenol

Cat. No.: B1586600

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An In-Depth Technical Guide to the Physicochemical Properties of **2-Chloro-6-fluoro-3-methylphenol**

## Introduction

**2-Chloro-6-fluoro-3-methylphenol** is a halogenated and alkylated phenol derivative with the chemical formula  $C_7H_6ClFO$ .<sup>[1]</sup><sup>[2]</sup> As a substituted phenol, it serves as a valuable intermediate in the synthesis of various pharmaceuticals and agrochemicals. Its unique substitution pattern, featuring a chlorine atom, a fluorine atom, and a methyl group on the phenolic ring, imparts specific chemical reactivity and physical properties that are of significant interest to researchers and professionals in drug development and materials science. Understanding the fundamental physicochemical properties of this compound, such as its melting and boiling points, is crucial for its synthesis, purification, handling, and application in further chemical transformations. This guide provides a comprehensive overview of the melting and boiling points of **2-Chloro-6-fluoro-3-methylphenol**, discusses the structural basis for these properties, and outlines standard methodologies for their experimental determination.

## Physicochemical Properties of 2-Chloro-6-fluoro-3-methylphenol

The physical characteristics of **2-Chloro-6-fluoro-3-methylphenol** are dictated by its molecular structure. The presence of a hydroxyl group allows for hydrogen bonding, while the

halogen and methyl substituents influence the molecule's polarity, size, and intermolecular forces.

## Summary of Physical and Chemical Data

Property	Value	Source(s)
IUPAC Name	2-chloro-6-fluoro-3-methylphenol	<a href="#">[2]</a>
CAS Number	261762-90-7	<a href="#">[1]</a> <a href="#">[2]</a>
Molecular Formula	C <sub>7</sub> H <sub>6</sub> ClFO	<a href="#">[1]</a> <a href="#">[2]</a>
Molecular Weight	160.57 g/mol	<a href="#">[1]</a> <a href="#">[3]</a>
Melting Point	47-56 °C	<a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[3]</a>
Boiling Point	211-240.57 °C	<a href="#">[2]</a> <a href="#">[3]</a>
Density	1.223 g/cm <sup>3</sup>	<a href="#">[1]</a>

Note: The reported ranges for melting and boiling points reflect variations in experimental data from different suppliers.

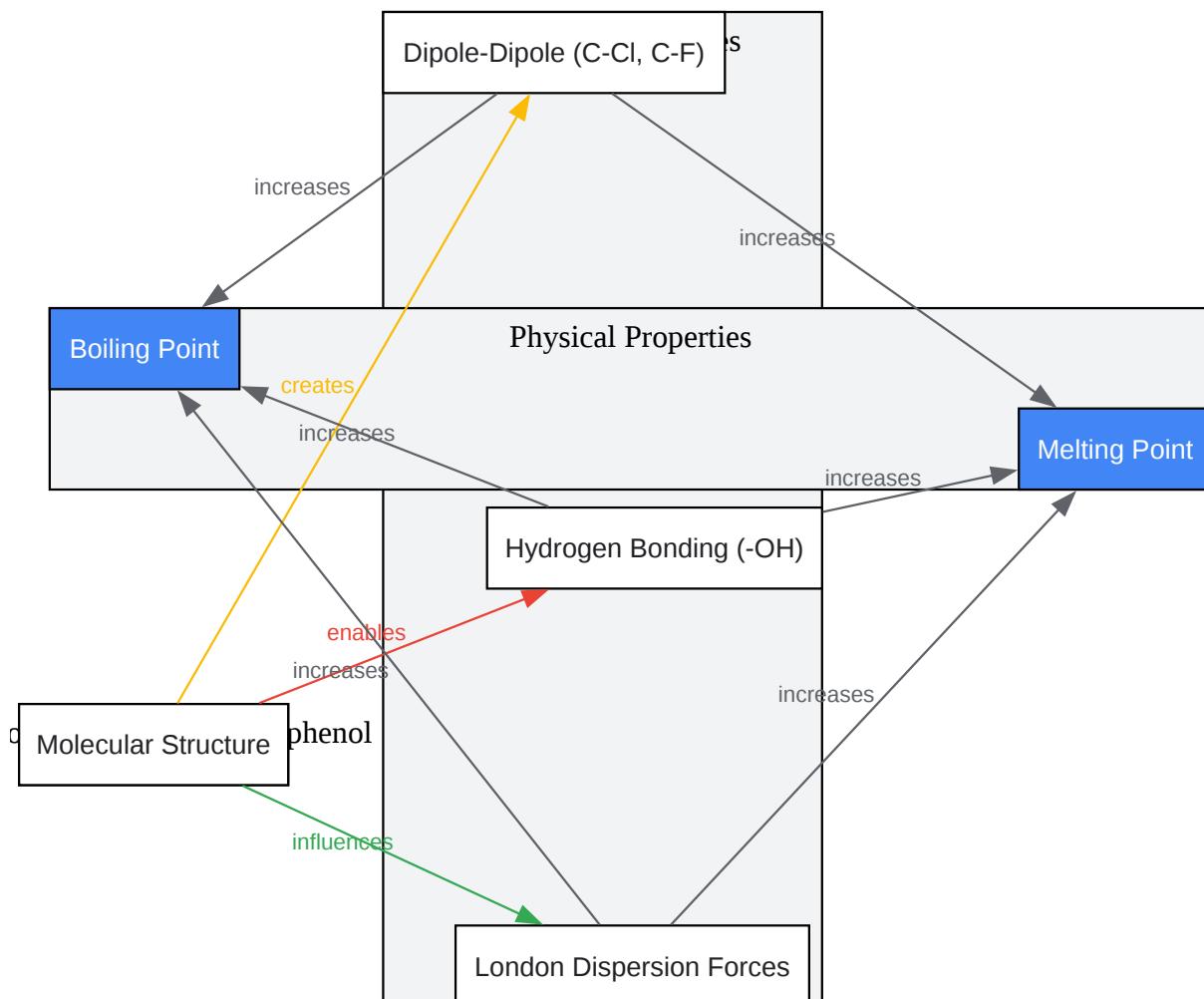
## Factors Influencing Melting and Boiling Points

The melting and boiling points of a substance are determined by the strength of its intermolecular forces. For **2-Chloro-6-fluoro-3-methylphenol**, these forces are a combination of hydrogen bonding, dipole-dipole interactions, and London dispersion forces.

- **Hydrogen Bonding:** The hydroxyl (-OH) group is the primary contributor to hydrogen bonding, a strong type of intermolecular force. This is a characteristic feature of phenols and results in significantly higher melting and boiling points compared to non-hydroxylated aromatic compounds of similar molecular weight.[\[4\]](#)[\[5\]](#) For instance, phenol itself has a boiling point of approximately 182 °C, which is substantially higher than that of toluene (111 °C).[\[5\]](#)
- **Dipole-Dipole Interactions:** The electronegative chlorine and fluorine atoms create a significant dipole moment in the molecule, leading to strong dipole-dipole interactions between molecules.

- London Dispersion Forces: These forces increase with the size and surface area of the molecule. The presence of the chlorine, fluorine, and methyl groups increases the overall molecular weight and surface area compared to unsubstituted phenol, contributing to stronger London dispersion forces.

The interplay of these forces results in the observed melting and boiling points of **2-Chloro-6-fluoro-3-methylphenol**. The specific positioning of the substituents also plays a role in how efficiently the molecules can pack in a crystal lattice, which affects the melting point.



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Caption: Intermolecular forces influencing the melting and boiling points of **2-Chloro-6-fluoro-3-methylphenol**.

## Experimental Determination of Melting and Boiling Points

Accurate determination of melting and boiling points is essential for verifying the purity of a synthesized compound. The following outlines standard laboratory procedures for these measurements.

### Melting Point Determination

The melting point of a solid is the temperature at which it changes state from solid to liquid. For a pure crystalline solid, this transition occurs over a narrow temperature range.

Protocol:

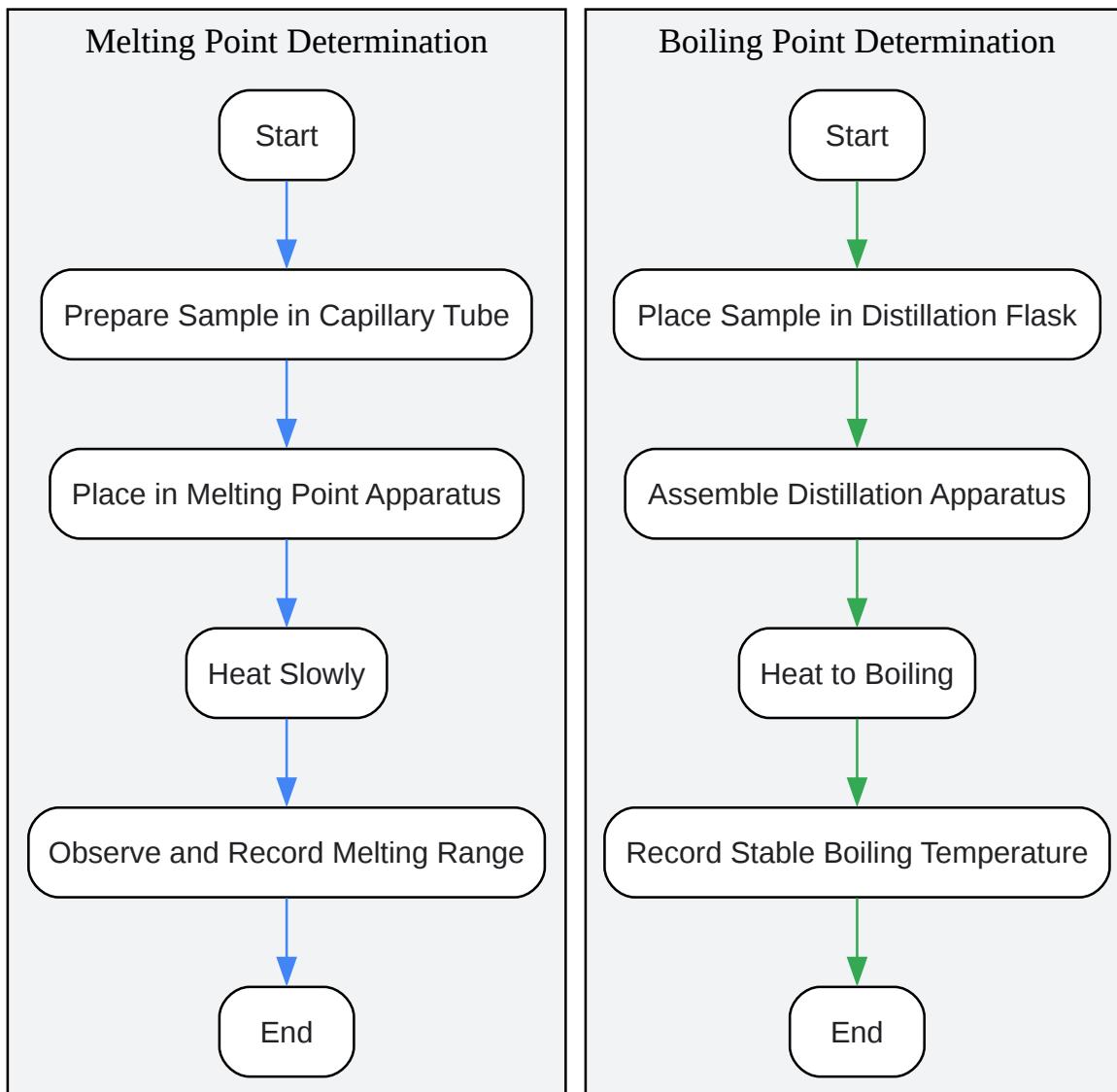
- Sample Preparation: A small amount of the crystalline **2-Chloro-6-fluoro-3-methylphenol** is finely powdered and packed into a capillary tube to a depth of 2-3 mm.
- Apparatus: A calibrated melting point apparatus is used. This can be an oil bath-based Thiele tube or a modern digital instrument.
- Heating: The capillary tube is placed in the apparatus, and the temperature is raised at a steady rate (e.g., 1-2 °C per minute) as the expected melting point is approached.
- Observation: The temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes liquid are recorded. This range is the melting point of the sample.
- Advanced Methods: For high-precision measurements, Differential Scanning Calorimetry (DSC) can be employed.<sup>[6]</sup> DSC measures the heat flow into the sample as a function of temperature, and the melting point is determined from the peak of the endothermic melting transition.

### Boiling Point Determination

The boiling point is the temperature at which the vapor pressure of a liquid equals the pressure surrounding the liquid.

Protocol:

- Apparatus: A distillation apparatus is typically used, consisting of a boiling flask, a condenser, a thermometer, and a receiving flask.
- Procedure: A small amount of **2-Chloro-6-fluoro-3-methylphenol** is placed in the boiling flask with a few boiling chips to ensure smooth boiling. The apparatus is assembled, and the flask is heated.
- Measurement: The temperature is recorded when the liquid is boiling, and a stable ring of condensate is observed on the thermometer bulb. This temperature is the boiling point at the given atmospheric pressure.
- Pressure Correction: Since boiling point is dependent on pressure, any significant deviation from standard atmospheric pressure (1 atm or 760 mmHg) should be noted, and a correction can be applied if necessary.

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Caption: Standard experimental workflows for determining melting and boiling points.

## Conclusion

The melting and boiling points of **2-Chloro-6-fluoro-3-methylphenol** are fundamental physical properties that are critical for its application in scientific research and industrial synthesis. The values are primarily governed by the strong intermolecular hydrogen bonding afforded by the hydroxyl group, with significant contributions from dipole-dipole interactions and London dispersion forces arising from the halogen and methyl substituents. The reported experimental

values show some variation, which is typical and may depend on the purity of the sample and the measurement technique. The standardized protocols for melting and boiling point determination outlined in this guide provide a reliable framework for researchers to verify the identity and purity of this important chemical intermediate.

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